1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzimidazole ring
The methoxyphenoxyethyl side chain can be introduced through etherification reactions, where 3-methoxyphenol is reacted with an appropriate alkylating agent like 2-chloroethyl ether under basic conditions. The final step involves coupling the side chain with the benzimidazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the methoxyphenoxyethyl side chain contributes to its selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
- 2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
Uniqueness
1-[2-(3-METHOXYPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOLE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxyphenoxyethyl side chain provides additional functionalization options for further chemical modifications.
Properties
Molecular Formula |
C17H15F3N2O2 |
---|---|
Molecular Weight |
336.31 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C17H15F3N2O2/c1-23-12-5-4-6-13(11-12)24-10-9-22-15-8-3-2-7-14(15)21-16(22)17(18,19)20/h2-8,11H,9-10H2,1H3 |
InChI Key |
KSZPJABLLGVQCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C(F)(F)F |
Origin of Product |
United States |
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